molecular formula C8H10O4 B14573262 Methyl 2,3-dioxohept-6-enoate CAS No. 61599-90-4

Methyl 2,3-dioxohept-6-enoate

Cat. No.: B14573262
CAS No.: 61599-90-4
M. Wt: 170.16 g/mol
InChI Key: CYMVZYDONBFADK-UHFFFAOYSA-N
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Description

Methyl 2,3-dioxohept-6-enoate is an organic compound with a unique structure characterized by a hept-6-enoate backbone with two oxo groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dioxohept-6-enoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, followed by alkylation with an appropriate alkyl halide under controlled conditions . The reaction conditions often include the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate ion, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dioxohept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of diols.

    Substitution: The compound can participate in substitution reactions, where the oxo groups or the alkene moiety are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols or alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Methyl 2,3-dioxohept-6-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-dioxohept-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxo groups and alkene moiety allow it to participate in various biochemical reactions, including enzyme inhibition or activation. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

    Methyl 2,3-dioxohexanoate: Similar structure but with a shorter carbon chain.

    Methyl 2,3-dioxooctanoate: Similar structure but with a longer carbon chain.

    Methyl 2,3-dioxopentanoate: Another related compound with a different carbon chain length.

Uniqueness: Methyl 2,3-dioxohept-6-enoate is unique due to its specific carbon chain length and the presence of both oxo groups and an alkene moiety. This combination of features makes it particularly versatile in various chemical reactions and applications .

Properties

CAS No.

61599-90-4

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

methyl 2,3-dioxohept-6-enoate

InChI

InChI=1S/C8H10O4/c1-3-4-5-6(9)7(10)8(11)12-2/h3H,1,4-5H2,2H3

InChI Key

CYMVZYDONBFADK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C(=O)CCC=C

Origin of Product

United States

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